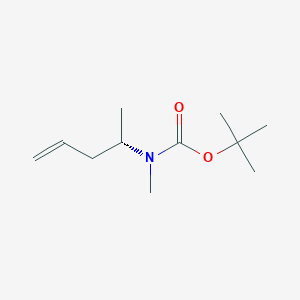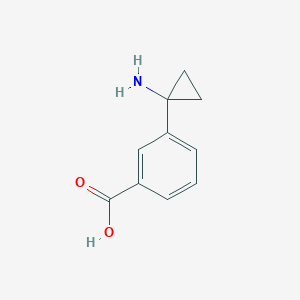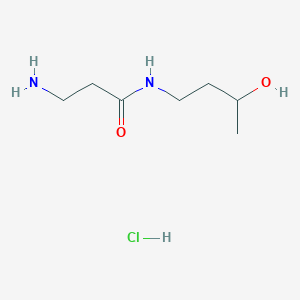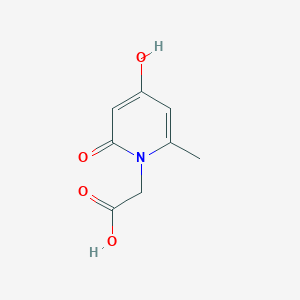![molecular formula C10H15BrN2O B1441639 4-[(5-Bromo-3-methyl-2-pyridinyl)amino]-2-butanol CAS No. 1219957-47-7](/img/structure/B1441639.png)
4-[(5-Bromo-3-methyl-2-pyridinyl)amino]-2-butanol
Vue d'ensemble
Description
4-[(5-Bromo-3-methyl-2-pyridinyl)amino]-2-butanol, also known as 4-Bromo-2-butanol or 4-Bromo-2-methylpyridine, is a synthetic compound with a variety of applications in scientific research. It is a colorless liquid with a melting point of -46°C and a boiling point of 106°C. It is soluble in both water and ethanol and has a pKa of 6.5. 4-Bromo-2-butanol has been used in a variety of scientific research applications, including organic synthesis, drug discovery, and analytical chemistry.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- A study demonstrates the synthesis of heterocyclic β-amino acids, specifically β-amino-5-pyrimidinepropanoic acid and its derivatives. This process involves a Michael addition in t-butanol, highlighting the utility of such reactions in peptide and peptidomimetic synthesis (Bovy & Rico, 1993).
- Research on the synthesis of novel pyridine-based derivatives through Suzuki cross-coupling reactions demonstrates the creation of various compounds with potential as chiral dopants for liquid crystals. This highlights the versatility of pyridine derivatives in materials science (Ahmad et al., 2017).
Biological and Medical Research
- The synthesis of nicotinamide derivatives, using a similar compound, showcases the exploration of antitumor properties in various human tumor cell lines. This suggests the potential medical applications of such compounds in cancer research (Girgis, Hosni, & Barsoum, 2006).
Synthesis of New Compounds and Analytical Chemistry
- The development of new synthetic methods for producing derivatives of 4-amino-5-cyano-6-alkylamino pyridine highlights the ongoing research in creating novel compounds for potential use in various scientific fields, such as pharmacology (Liu, Ren, & He, 2015).
- Investigations into the synthesis of polyheterocyclic ring systems derived from 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine showcase the diversity and complexity of modern organic synthesis, with applications across multiple disciplines (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
Propriétés
IUPAC Name |
4-[(5-bromo-3-methylpyridin-2-yl)amino]butan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O/c1-7-5-9(11)6-13-10(7)12-4-3-8(2)14/h5-6,8,14H,3-4H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSDEJWTXKQNDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1NCCC(C)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5-Bromo-3-methyl-2-pyridinyl)amino]-2-butanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-Fluoro-3-[(2-methoxyethoxy)methyl]benzoic acid](/img/structure/B1441564.png)






![2,2,2-trifluoroethyl N-[2-(4-methylpiperazin-1-yl)phenyl]carbamate hydrochloride](/img/structure/B1441574.png)
![2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]ethan-1-amine](/img/structure/B1441576.png)

